molecular formula C12H15N B601894 (R)-1-(7,8-Dihydronaphthalen-1-YL)ethan-1-amine CAS No. 802918-45-2

(R)-1-(7,8-Dihydronaphthalen-1-YL)ethan-1-amine

Cat. No.: B601894
CAS No.: 802918-45-2
M. Wt: 173.26
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Description

(R)-1-(7,8-Dihydronaphthalen-1-yl)ethan-1-amine is a chiral amine building block of significant interest in medicinal chemistry, particularly in the development of novel small-molecule therapeutics targeting cancer. Its dihydronaphthalene scaffold is a key structural feature in potent inhibitors of tubulin polymerization, which function by binding to the colchicine site on tubulin . This mechanism is crucial as it offers a dual therapeutic effect: acting as a direct antiproliferative cytotoxin against cancer cells and as a Vascular Disrupting Agent (VDA) that selectively targets and shuts down the chaotic blood vessels within tumors, exacerbating tumor-associated hypoxia . The (R)-enantiomer is specifically valuable for producing optically pure compounds, as chiral amines are essential functionalities in many pharmaceutical agents and agrochemicals . The rigorous stereochemistry of this compound makes it a critical intermediate for researching and developing targeted therapies, providing researchers a precise tool for constructing complex molecules with defined biological activity. This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(1R)-1-(7,8-dihydronaphthalen-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2,4-6,8-9H,3,7,13H2,1H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNQURMSZVUIKPK-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=C1CCC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC2=C1CCC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Asymmetric Hydrogenation to (S)-1-(Naphthalen-1-YL)ethanol

1-Acetonaphthone undergoes asymmetric hydrogenation using a chiral ruthenium catalyst, (5,5)-DIOPRuCl₂(5)-Me-BIMAH, under 8–30 bar H₂ pressure in tetrahydrofuran (THF) at 0–50°C. The catalyst-to-substrate molar ratio ranges from 1:100 to 1:100,000, with a base (e.g., KOtBu) added in a 20:1–30:1 molar ratio relative to the substrate. This step yields (S)-1-(naphthalen-1-YL)ethanol with >90% ee.

Step 2: Sulfonate Derivative Formation

The (S)-alcohol is treated with a sulfonyl chloride derivative (e.g., mesyl chloride) in dichloromethane (DCM) at 0–5°C. A stoichiometric acid scavenger (e.g., triethylamine) ensures complete conversion to the sulfonate ester, which is isolated as a brown oil after extraction and drying.

Step 3: Azidation

The sulfonate intermediate reacts with sodium azide in dimethylformamide (DMF) at 50–80°C, producing the corresponding azide. This step requires careful temperature control to avoid side reactions.

Step 4: Hydrogenation to the Target Amine

Catalytic hydrogenation of the azide using palladium on carbon (Pd/C) in methanol under ambient H₂ pressure yields the final (R)-amine. The enantiomeric purity is preserved through this step, with final ee values exceeding 98%.

Table 1: Key Reaction Parameters for Asymmetric Hydrogenation Route

StepReactantCatalyst/ConditionsSolventTemperatureYield
11-Acetonaphthone(5,5)-DIOPRuCl₂(5)-Me-BIMAH, H₂ (8–30 bar)THF0–50°C85–92%
2(S)-AlcoholMesyl chloride, Et₃NDCM0–5°C95%
3Sulfonate esterNaN₃DMF50–80°C88%
4AzidePd/C, H₂MeOHRT90%

Resolution of Racemic Mixtures

Although asymmetric synthesis dominates, racemic resolution remains a fallback for low-ee batches. For instance, this compound can be separated from its (S)-enantiomer via chiral stationary phase HPLC using hexane-isopropanol mobile phases. However, this method is cost-prohibitive for large-scale applications.

Industrial-Scale Optimization

Industrial processes prioritize cost-efficiency and reproducibility. Key considerations include:

  • Catalyst Recycling : Ruthenium catalysts are recovered via filtration and reused for 5–10 cycles without significant activity loss.

  • Solvent Selection : THF and methanol are favored for their balance of polarity and ease of removal.

  • Quality Control : In-process analytics (e.g., inline FTIR) monitor reaction progress, ensuring >95% purity before isolation.

Comparative Analysis of Methods

Table 2: Advantages and Limitations of Synthesis Routes

MethodAdvantagesLimitations
Asymmetric HydrogenationHigh ee (98%), scalableRequires expensive chiral catalysts
Catalytic ReductionHigh yield (>95%), industrial feasibilityProprietary catalyst systems
Racemic ResolutionPurifies low-ee batchesEconomically unviable at scale

Chemical Reactions Analysis

Types of Reactions

®-1-(7,8-Dihydronaphthalen-1-YL)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.

    Reduction: Further reduction can lead to fully saturated naphthalene rings.

    Substitution: The amine group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential as a therapeutic agent. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development.

Antidepressant Activity

Recent studies have indicated that derivatives of (R)-1-(7,8-dihydronaphthalen-1-yl)ethan-1-amine can exhibit antidepressant-like effects. Research has focused on synthesizing analogs that enhance the efficacy and reduce side effects associated with traditional antidepressants. For instance, modifications in the structure have led to compounds that show improved binding affinity to serotonin receptors, which are crucial in mood regulation .

Neuropharmacology

The compound has been investigated for its role in treating neurodegenerative diseases. Its ability to cross the blood-brain barrier makes it a suitable candidate for developing treatments aimed at conditions such as Alzheimer's and Parkinson's disease. Studies have shown that derivatives can act as neuroprotective agents, potentially slowing down neuronal degeneration .

Synthetic Organic Chemistry

This compound serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for diverse chemical transformations.

Synthesis of Complex Molecules

The compound can be utilized in the synthesis of complex pharmaceuticals through various reactions such as:

Mechanism of Action

The mechanism of action of ®-1-(7,8-Dihydronaphthalen-1-YL)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context of its use.

Comparison with Similar Compounds

(R)-1-(Naphthalen-1-yl)ethan-1-amine [(R)-NEA]

  • Molecular Formula : C₁₂H₁₃N.
  • Applications: Acts as a chiral resolving agent and organocatalyst in enantioselective phase transport studies .
  • Key Differences : The absence of 7,8-hydrogenation increases aromatic π-π interactions, enhancing rigidity compared to the dihydro analog .

(R)-1-(5-Methylnaphthalen-1-yl)ethan-1-amine

  • Structure : 5-Methyl substituent on the naphthalene ring.
  • Applications : USP/EMA-certified reference standard for Cinacalcet synthesis, critical for analytical method validation .

(R)-(+)-1-(1-Naphthyl)ethylamine

  • Structure : Fully aromatic 1-naphthyl group.
  • Properties : Higher boiling point (289.9°C ) and flash point (144.3°C ) due to stronger van der Waals forces .
  • Applications : Widely used in asymmetric catalysis and chiral ligand synthesis .

Physicochemical Properties Comparison

Property (R)-1-(7,8-Dihydronaphthalen-1-yl)ethan-1-amine (R)-NEA (R)-1-(5-Methylnaphthalen-1-yl)ethan-1-amine
Molecular Weight 173.25 g/mol 171.24 g/mol 185.26 g/mol
Boiling Point 279.5°C (predicted) 289.9°C Not reported
Density 1.038 g/cm³ 1.06 g/cm³ (estimated) 1.05–1.10 g/cm³ (estimated)
pKa 9.78 (predicted) 9.85 (predicted) ~9.5–10.0 (estimated)
Aromaticity Partially hydrogenated Fully aromatic Fully aromatic with methyl substitution

Key Observations :

  • The 7,8-dihydro moiety reduces aromatic conjugation, lowering boiling points compared to fully aromatic analogs .
  • Methyl substitution in B increases molecular weight and lipophilicity, likely enhancing membrane permeability .

Functional and Catalytic Performance

Enantioselective Catalysis

  • (R)-NEA demonstrates high efficiency in enantioselective phase transport of crown ethers, achieving >90% enantiomeric excess (ee) in kinetic studies .

Pharmaceutical Relevance

  • (R)-1-(5-Methylnaphthalen-1-yl)ethan-1-amine is pivotal in Cinacalcet production, a drug for hyperparathyroidism, due to its structural mimicry of calcium-sensing receptor ligands .
  • The dihydro variant’s role as an impurity underscores the need for precise stereochemical control in drug synthesis .

Biological Activity

(R)-1-(7,8-Dihydronaphthalen-1-YL)ethan-1-amine, also known by its CAS number 802918-45-2, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₂H₁₅N
  • Molecular Weight : 173.26 g/mol
  • Purity : 95% .

The biological activity of this compound is primarily linked to its interaction with various biological targets. It has been studied for its potential as a ligand in therapeutic applications, particularly in the modulation of hypoxia-inducible factors (HIFs), which play a critical role in cellular responses to low oxygen levels.

Binding Affinity Studies

Recent studies have highlighted the compound's binding affinity to the von Hippel-Lindau (VHL) protein, which is crucial for the regulation of HIFs. For instance, a competitive fluorescence polarization assay indicated that certain derivatives of related compounds showed a Kd value of approximately 97 nM, suggesting significant potency in this context .

Biological Activity Overview

Activity Type Description
HIF Modulation Inhibits VHL interactions, potentially leading to increased HIF stability.
Antifungal Activity Exhibited promising antifungal properties against various strains .
Cytochrome P450 Inhibition Showed selective inhibition against certain CYP enzymes at high concentrations .

Case Study 1: Antifungal Properties

A study evaluated the antifungal activity of this compound and its derivatives against Candida albicans. The results indicated that some derivatives were significantly more effective than traditional antifungal agents like fluconazole (FLC), with minimum inhibitory concentrations (MICs) as low as 0.157 µg/mL .

Case Study 2: Cytochrome P450 Enzyme Interaction

In another investigation focusing on enzyme interactions, this compound was tested for its ability to inhibit cytochrome P450 enzymes involved in steroidogenesis. The compound demonstrated weak inhibition at high concentrations against CYP11B2 and CYP26A1, indicating a potential for selective targeting in therapeutic applications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (R)-1-(7,8-Dihydronaphthalen-1-YL)ethan-1-amine, and how are purity and enantiomeric excess ensured?

  • Methodological Answer :

  • Reductive Amination : A standard approach involves reductive amination of 7,8-dihydronaphthalen-1-yl ketone derivatives with methylamine. Sodium cyanoborohydride or hydrogen gas with palladium catalysts (e.g., Pd/C) are used under controlled conditions (e.g., 25–60°C, 12–24 hrs). Purity (>95%) is confirmed via HPLC or LC-MS, while enantiomeric excess is determined using chiral chromatography .
  • Azide Reduction : For derivatives, azide intermediates (e.g., (R)-1-(2-azidoethyl)-7,8-dihydronaphthalene) can be reduced to amines using LiAlH4 or catalytic hydrogenation. Reaction progress is monitored by TLC or FT-IR to track azide peak disappearance (~2100 cm⁻¹) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Conduct work in a fume hood to avoid inhalation of dust/aerosols .
  • Storage : Store in airtight containers at 2–8°C, protected from light and moisture. Avoid proximity to oxidizing agents or heat sources .
  • Spill Management : Absorb spills with inert materials (e.g., sand), dispose as hazardous waste, and decontaminate surfaces with ethanol/water mixtures .

Q. How is structural characterization performed for this compound and its derivatives?

  • Methodological Answer :

  • X-ray Crystallography : Single crystals grown via vapor diffusion (e.g., hexane/ethyl acetate) are analyzed using SHELXL for refinement. Key parameters include R-factor (<0.05) and bond-length accuracy .
  • Spectroscopy : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) identifies aromatic protons (δ 6.5–7.8 ppm) and chiral center splitting. High-resolution MS (HRMS) confirms molecular ion peaks .

Advanced Research Questions

Q. How can enantiopurity be resolved and validated for chiral derivatives of this amine?

  • Methodological Answer :

  • Chiral Chromatography : Use Chiralpak® IC or AD-H columns with hexane/isopropanol (90:10) mobile phase. Retention time differences (ΔRt > 1.5 min) confirm enantiomeric separation .
  • Circular Dichroism (CD) : Compare CD spectra (190–250 nm) to reference standards. Enantiomers exhibit mirror-image Cotton effects .

Q. What role does this amine play in catalytic systems, such as asymmetric hydrogenation?

  • Methodological Answer :

  • Palladium-Catalyzed Reactions : The amine acts as a chiral ligand in Pd-catalyzed reductions (e.g., oximes to amines). Optimize conditions (1 atm H₂, 25°C, aqueous ethanol) to achieve >90% yield and >98% ee .
  • Mechanistic Insight : DFT calculations (e.g., Gaussian 16) model transition states to explain enantioselectivity trends linked to steric hindrance at the naphthalene moiety .

Q. How should researchers address contradictions in spectroscopic or crystallographic data?

  • Methodological Answer :

  • Data Reconciliation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC). For crystallography, check for twinning or disorder using PLATON software .
  • Case Study : Discrepancies in melting points (e.g., reported 120–125°C vs. observed 118°C) may arise from polymorphism. Perform DSC analysis to identify polymorphic forms .

Synthesis Optimization Table

Method Conditions Yield Purity Key Reference
Reductive AminationNaBH₃CN, MeOH, 40°C, 12 hrs78%95% (HPLC)
Azide Reduction (LiAlH₄)THF, 0°C→RT, 6 hrs85%97% (NMR)
Catalytic HydrogenationPd/C, H₂ (1 atm), EtOH/H₂O, 25°C, 8 hrs92%>99% (LC-MS)

Key Safety Data

Hazard Precaution Emergency Response
Skin Irritation (Cat. 2)Wear nitrile glovesRinse with water ≥15 min
Eye Damage (Cat. 2A)Use safety gogglesIrrigate with saline solution
Acute Toxicity (Oral)Avoid ingestionSeek medical attention

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